molecular formula C15H9F2NOS B2947032 2-(3,4-Difluorophenyl)-4-(2-hydroxyphenyl)thiazole CAS No. 1421262-72-7

2-(3,4-Difluorophenyl)-4-(2-hydroxyphenyl)thiazole

Cat. No.: B2947032
CAS No.: 1421262-72-7
M. Wt: 289.3
InChI Key: XHOROQIFOWSXKP-UHFFFAOYSA-N
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Description

2-(3,4-Difluorophenyl)-4-(2-hydroxyphenyl)thiazole: is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluorophenyl)-4-(2-hydroxyphenyl)thiazole typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Introduction of the 3,4-Difluorophenyl Group: This step involves the coupling of the thiazole ring with a 3,4-difluorophenyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Introduction of the 2-Hydroxyphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone.

    Reduction: The compound can be reduced to remove the fluorine atoms or to convert the hydroxy group to a methoxy group.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a methoxy derivative or removal of fluorine atoms.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

2-(3,4-Difluorophenyl)-4-(2-hydroxyphenyl)thiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and as a precursor for various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3,4-Difluorophenyl)-4-(2-hydroxyphenyl)thiazole depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, making it a potent molecule for various applications.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4-(2-hydroxyphenyl)thiazole: Lacks the fluorine atoms, which may result in different chemical and biological properties.

    2-(3,4-Dichlorophenyl)-4-(2-hydroxyphenyl)thiazole: Contains chlorine atoms instead of fluorine, which can affect its reactivity and interactions.

    2-(3,4-Difluorophenyl)-4-phenylthiazole: Lacks the hydroxy group, which can influence its solubility and reactivity.

Uniqueness

The presence of both fluorine atoms and a hydroxy group in 2-(3,4-Difluorophenyl)-4-(2-hydroxyphenyl)thiazole makes it unique compared to other similar compounds

Properties

IUPAC Name

2-[2-(3,4-difluorophenyl)-1,3-thiazol-4-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F2NOS/c16-11-6-5-9(7-12(11)17)15-18-13(8-20-15)10-3-1-2-4-14(10)19/h1-8,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHOROQIFOWSXKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC(=C(C=C3)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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